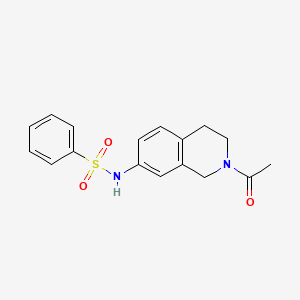

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of THIQ compounds is a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

The chemical reactions involving THIQ compounds often involve the cyclization of an N-acyl derivative of β-phenylethylamine . This reaction generates 3,4-dihydro isoquinoline derivatives .Applications De Recherche Scientifique

Catalysis

Synthesis and Characterization of Half-Sandwich Ruthenium Complexes : This study highlights the synthesis of N-(quinoline-8-yl-aryl)benzenesulfonamides and their subsequent use in creating half-sandwich ruthenium complexes. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, indicating their potential application in synthetic chemistry and catalysis (Serkan Dayan et al., 2013).

Molecular Interaction Studies

Probing Molecular Interactions between Human Carbonic Anhydrases (hCAs) and a Novel Class of Benzenesulfonamides : This research focused on designing and analyzing a series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides. It aimed to improve selectivity toward druggable isoforms of human carbonic anhydrases, showing that specific compounds exhibited remarkable inhibition and selectivity for hCA VII, a brain-expressed isoform. The study underscores the role of nonpolar contacts in the inhibition efficiency of these compounds, suggesting their potential in therapeutic applications (E. Bruno et al., 2017).

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation of Some 4-Quinolinylazo-N-Pyrimidinyl Benzenesulfonamide Derivatives : This study synthesized new compounds combining quinoline and sulfonamide moieties to act as antimicrobial agents. The compounds demonstrated high activity against Gram-positive bacteria, contributing to the search for new antimicrobial substances (Biointerface Research in Applied Chemistry, 2019).

Therapeutic Potential

New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase : This research developed new hybrid compounds targeting Alzheimer’s disease treatment. These compounds were potent inhibitors of acetylcholinesterase and butyrylcholinesterase, displaying potential as multifunctional agents for Alzheimer’s disease treatment due to their dual inhibitory activity and potential for disease-modifying effects (G. Makhaeva et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Compounds in the thiq class are known to interact with their targets in a way that leads to diverse biological activities .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-14-7-8-16(11-15(14)12-19)18-23(21,22)17-5-3-2-4-6-17/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDWEBSPJJFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2698883.png)

![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2698885.png)

![6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2698893.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2698894.png)

![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2698899.png)

![2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2698903.png)